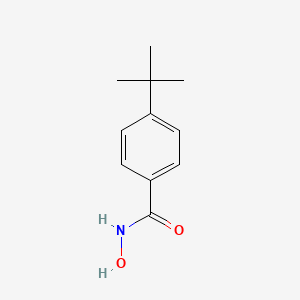

4-tert-Butyl-N-hydroxybenzamide

Beschreibung

Contextualization of Hydroxamic Acids as Bioactive Scaffolds

Hydroxamic acids, characterized by the functional group R-C(=O)N(R')OH, have garnered significant attention in drug discovery. This interest stems from their ability to act as potent and often reversible inhibitors of a variety of metalloenzymes. vnu.edu.vn The hydroxamic acid moiety can chelate metal ions, such as zinc, within the active site of these enzymes, thereby blocking their catalytic function. This mechanism of action has made them valuable probes for studying enzyme function and promising candidates for therapeutic intervention in a range of diseases.

The versatility of the hydroxamic acid scaffold lies in the ability to modify the 'R' group, which allows for the fine-tuning of the molecule's properties, including its potency, selectivity, and pharmacokinetic profile. This has led to the development of a wide array of hydroxamic acid derivatives with diverse therapeutic applications. Several hydroxamic acid-based drugs, including Vorinostat, Belinostat, and Panobinostat, have received FDA approval for the treatment of various cancers, underscoring the clinical significance of this chemical class. vnu.edu.vn

Significance of 4-tert-butyl-N-hydroxybenzamide within Hydroxamic Acid Research

The significance of this compound is highlighted by its role as a building block and a reference compound in the development of more complex hydroxamic acid derivatives. cymitquimica.com Its synthesis is well-documented, often serving as a model reaction in the preparation of hydroxamic acid libraries. rsc.orgnih.gov Furthermore, it has been identified as an inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy. idrblab.net The study of this compound and its analogs contributes to a deeper understanding of the structure-activity relationships (SAR) within the N-hydroxybenzamide class of HDAC inhibitors.

Research Findings on this compound

The scientific literature provides valuable insights into the synthesis and biological activity of this compound.

Synthesis and Characterization

Multiple synthetic routes to this compound have been reported. A common method involves the reaction of the corresponding carboxylic acid or its activated derivative with hydroxylamine (B1172632). For instance, a two-step tandem reaction starting from an alcohol has been described, yielding the compound as a white solid with a melting point of 143–145 °C. rsc.org Another approach utilizes a solid-phase synthesis methodology, which is amenable to the creation of libraries of hydroxamic acids for high-throughput screening. nih.gov The structure of the compound has been confirmed using various spectroscopic techniques, including 1H NMR. nih.gov

| Property | Value | Source |

| Molecular Formula | C11H15NO2 | cymitquimica.com |

| CAS Number | 62034-73-5 | chemsrc.comepa.gov |

| Melting Point | 143-145 °C | rsc.org |

| Appearance | White solid | rsc.org |

Biological Activity

The primary biological activity of interest for this compound is its inhibition of histone deacetylases (HDACs). idrblab.net HDACs are a family of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like this compound can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and cell cycle arrest, ultimately inhibiting cancer cell growth. nih.gov

While this compound itself may not be the most potent HDAC inhibitor, it serves as a crucial scaffold for the design of more effective derivatives. For example, research has shown that incorporating this moiety into larger molecules can lead to potent HDAC inhibitors with significant anti-proliferative activity against various cancer cell lines. nih.govtandfonline.comnih.gov The Therapeutic Target Database lists this compound as having an IC50 value of 715 nM against HDACs. idrblab.net

The development of novel N-hydroxybenzamide derivatives often involves modifying the "cap" group, which is the part of the molecule that interacts with the surface of the enzyme. Studies have explored a variety of cap groups, including those containing indole (B1671886) and thiophene (B33073) moieties, in combination with the N-hydroxybenzamide "zinc-binding group" to optimize HDAC inhibitory activity. nih.govtandfonline.comnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butyl-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-8(5-7-9)10(13)12-14/h4-7,14H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTKRCPHQXJOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613051 | |

| Record name | 4-tert-Butyl-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62034-73-5 | |

| Record name | 4-tert-Butyl-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Tert Butyl N Hydroxybenzamide

Strategic Approaches for 4-tert-butyl-N-hydroxybenzamide Synthesis

The preparation of this compound can be achieved through several synthetic routes, each with its own advantages. These methods include both solid-phase and solution-phase approaches, allowing for flexibility in scale and application.

Resin-Supported Synthetic Routes (e.g., Marshall Resin Application)

Solid-phase synthesis offers a streamlined approach for the production of benzamide (B126) derivatives. One notable example is the use of 4-tert-butyl-benzhydrylamine resin (BUBHAR), which serves as a solid support for peptide synthesis. researchgate.net The general synthesis on such a resin involves the acylation of the resin with a suitable starting material, such as 4-tert-butylbenzoyl chloride, in a Friedel-Crafts reaction. researchgate.net This is followed by a series of coupling and deprotection steps to build the desired molecule. The use of a solid support facilitates purification, as excess reagents and byproducts can be washed away, simplifying the isolation of the final product. The swelling properties of the resin are a critical factor, with BUBHAR showing favorable solvation characteristics in various solvents commonly used in solid-phase peptide synthesis (SPPS), such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). researchgate.net

Conventional Solution-Phase Synthesis Techniques

Solution-phase synthesis remains a widely used and versatile method for preparing this compound and its analogs. A common approach involves the coupling of a carboxylic acid with an amine or hydroxylamine (B1172632). For instance, a series of tert-butyl 2-(substituted benzamido)phenylcarbamates were synthesized by condensing tert-butyl 2-aminophenylcarbamate with various substituted carboxylic acids. nih.govresearchgate.net This reaction is often facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of hydroxybenzotriazole (B1436442) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at room temperature. nih.govresearchgate.net

Another solution-phase strategy involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2), to form N-tert-butyl amides. researchgate.net This method, known as the Ritter reaction, can be performed under solvent-free conditions at room temperature. researchgate.net Additionally, the synthesis can proceed through the formation of an acid chloride, such as 4-tert-butylbenzoyl chloride, which is then reacted with the appropriate amine or hydroxylamine derivative.

Development of Analogues and Derivatives for Biological Evaluation

To explore the therapeutic potential of this compound, numerous analogues and derivatives have been synthesized. These modifications target different parts of the molecule to enhance its biological activity and properties.

Modifications on the Benzene (B151609) Ring

Modifications to the benzene ring of this compound are a key strategy for creating new analogues. This often involves introducing various substituents onto the phenyl group. For example, a series of tert-butyl 2-(substituted benzamido)phenylcarbamates were synthesized with different groups on the benzoyl moiety, including fluoro, methyl, and nitro groups. nih.govresearchgate.net The synthesis of these analogues typically follows the standard solution-phase methods described previously, where a substituted benzoic acid is used as the starting material. nih.govresearchgate.net Another example includes the synthesis of 3,5-di-tert-butyl-4-hydroxybenzamide, where two tert-butyl groups are present on the benzene ring. These substitutions can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity.

Table 1: Examples of Benzene Ring Modifications

| Compound Name | Modification | Synthetic Approach | Reference |

|---|---|---|---|

| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | Introduction of a fluorine atom at the 4-position of the benzoyl group. | Condensation of 4-fluorobenzoic acid with tert-butyl 2-aminophenylcarbamate using EDCI/HOBt. | nih.govresearchgate.net |

| tert-butyl 2-(4-methylbenzamido)phenylcarbamate | Introduction of a methyl group at the 4-position of the benzoyl group. | Condensation of 4-methylbenzoic acid with tert-butyl 2-aminophenylcarbamate using EDCI/HOBt. | researchgate.net |

Variations of the Hydroxamic Acid Functionality

The hydroxamic acid group is a critical component for the biological activity of many inhibitors. However, variations of this functional group are explored to create derivatives with potentially improved properties. This can include the synthesis of related N-hydroxybenzamide derivatives bearing different amide bonds. vnu.edu.vn For instance, research has focused on synthesizing N-hydroxycinnamamide and N-hydroxybenzamide derivatives with additional amide linkages, which can influence their interaction with biological targets. vnu.edu.vn The synthesis of these derivatives often involves coupling reactions to extend the molecule from the core N-hydroxybenzamide structure. vnu.edu.vn

Conjugation and Hybridization Strategies (e.g., with thiazole (B1198619), pyrimidine (B1678525) moieties)

To enhance the biological activity profile, this compound can be conjugated or hybridized with other pharmacologically active moieties, such as thiazole or pyrimidine rings. While specific examples of conjugating this compound with these exact heterocycles are not detailed in the provided context, the general principle of creating hybrid molecules is a common strategy in medicinal chemistry. This approach aims to combine the beneficial properties of two different molecular scaffolds into a single compound. The synthesis of such hybrids would typically involve linking the this compound core to the desired heterocyclic system through a suitable linker, often utilizing standard coupling chemistries.

Pharmacological Spectrum and Biological Efficacy of 4 Tert Butyl N Hydroxybenzamide

Enzyme Inhibition Profiles

The pharmacological evaluation of 4-tert-butyl-N-hydroxybenzamide and its structural analogs has primarily centered on their ability to modulate the activity of various enzymes, most notably histone deacetylases (HDACs). This focus stems from the critical role of these enzymes in cellular processes and their validation as therapeutic targets.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. nih.govnih.gov This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression. nih.gov As zinc-dependent metalloproteases, HDACs are significant targets in cancer therapy, and their inhibition can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. nih.govnih.gov N-hydroxybenzamide-based compounds have been extensively studied as HDAC inhibitors. nih.gov

Initial investigations into N-hydroxybenzamide derivatives revealed their potential as broad-spectrum inhibitors of HDACs. Studies have demonstrated that these compounds exhibit inhibitory activity against total HDACs present in cellular extracts. For instance, a series of novel N-hydroxybenzamide histone deacetylase inhibitors showed satisfactory inhibitory activity against HDACs from HCT116 tumor cells, with IC50 values ranging from 1 to 17 μM. nih.gov Similarly, evaluations using HeLa cell nuclear extracts, which are a rich source of Class I HDAC isoforms (HDAC1, 2, 3, and 8), have been employed to determine the general HDAC inhibitory potential of newly synthesized compounds. nih.gov The inhibitory activity of these compounds is often compared to established pan-HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat). nih.govnih.gov

While broad-spectrum HDAC inhibition is therapeutically relevant, isoform-selective inhibition is pursued to achieve more targeted effects and potentially reduce off-target toxicities, as each HDAC enzyme has unique functions. nih.gov Research has led to the development of N-hydroxybenzamide derivatives with significant selectivity for specific HDAC isoforms.

HDAC6 Selectivity: A notable area of success has been in developing HDAC6-selective inhibitors. A screen of 4-(aminomethyl)-N-hydroxybenzamide derivatives identified compounds with potent and selective inhibition of HDAC6. nih.govresearchgate.net This selectivity is attributed to the wider and shallower active site channel of HDAC6, which can better accommodate inhibitors with specific benzylic spacers and hydrophobic capping groups, such as a t-butyl group. researchgate.net The interaction of the capping group with amino acid residues on the rim of the catalytic channel is a key determinant of this selectivity. researchgate.net For example, the analog 4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide demonstrated greater HDAC isoform selectivity, particularly for HDAC6. nih.gov

HDAC1 and HDAC3 Selectivity: Structural modifications of the N-hydroxybenzamide scaffold have also yielded inhibitors with selectivity for Class I HDACs, particularly HDAC1 and HDAC3. nih.gov One study reported a series of benzamide-based inhibitors, where compound 11a showed a degree of selectivity for HDAC1. nih.gov Another investigation into N-hydroxycinnamamide-based inhibitors, a related chemical class, identified compounds with dual selectivity for HDAC1 and HDAC3. acs.org

HDAC3 Selectivity: Highly selective HDAC3 inhibitors have been discovered by modifying the zinc-binding group of benzamides. A series featuring a 2-methylthiobenzamide group yielded a compound with an IC50 of 30 nM for HDAC3 and over 300-fold selectivity against all other HDAC isoforms. nih.govacs.org

HDAC8 Inhibition: While pan-HDAC inhibitors affect HDAC8, developing selective inhibitors for this isoform is also an active area of research due to its specific roles in cellular proliferation and tumorigenesis. novartis.comnih.gov

The table below summarizes the inhibitory activity of selected benzamide (B126) derivatives against various HDAC isoforms.

| Compound/Derivative Class | Target Isoform(s) | IC50 Value | Reference |

| N-hydroxybenzamide derivatives | Total HDACs (HCT116) | 1-17 µM | nih.gov |

| 4-oxoquinazoline-based N-hydroxypropenamides | Total HDACs (HeLa) | 0.041–0.974 µM | nih.gov |

| 2-Methylthiobenzamide derivative (Compound 16) | HDAC3 | 29 nM | nih.gov |

| N-hydroxycinnamamide derivative (Compound 11r) | HDAC1 | 11.8 nM | acs.org |

| N-hydroxycinnamamide derivative (Compound 11r) | HDAC3 | 3.9 nM | acs.org |

| 4-(aminomethyl)-N-hydroxybenzamide derivative | HDAC6 | 0.46 µM (cellular) | researchgate.net |

The evaluation of this compound and its analogs as HDAC inhibitors relies on a variety of established biochemical and cellular assays.

Biochemical Assays: These assays typically utilize purified, recombinant human HDAC enzymes and a fluorogenic substrate. nih.gov The HDAC Fluorogenic Assay Kit is a common tool designed to measure the activity of Class I (HDAC1, 2, 3) and Class II (HDAC6) enzymes. bpsbioscience.com The principle involves an acetylated peptide substrate linked to a fluorescent dye (e.g., AMC), whose fluorescence is quenched. Deacetylation by HDAC renders the peptide susceptible to a developer enzyme, which cleaves the peptide and releases the fluorescent dye. bpsbioscience.com The resulting fluorescence is directly proportional to HDAC activity and can be measured with a microplate reader.

Cellular Assays: To assess inhibitor activity in a more biologically relevant context, cell-based assays are employed. The HDAC-Glo I/II Assay uses a cell-permeable substrate that is converted into a luminogenic substrate upon deacetylation by endogenous Class I and II HDACs within the cell. nih.gov This method allows for high-throughput screening in various cell lines, such as HCT116. nih.gov Another approach involves using nuclear extracts from cell lines like HeLa, which contain a mixture of HDACs, followed by cytotoxicity assessments like the sulforhodamine B (SRB) assay to correlate enzyme inhibition with anti-proliferative effects. nih.gov

Other Enzyme Target Modulations (e.g., β-secretase 1, acetylcholinesterase for related compounds)

While HDAC inhibition is the primary focus, related benzamide and tert-butylphenyl structures have been investigated for their effects on other enzymes implicated in different pathologies, particularly neurodegenerative diseases.

β-Secretase 1 (BACE1) Inhibition: BACE1 is an aspartyl protease that is a key target in Alzheimer's disease research. nih.govtaylorfrancis.com Benzamide-containing compounds have been designed as potential BACE1 inhibitors. One study synthesized and tested a series of new benzamides for dual inhibition of acetylcholinesterase (AChE) and BACE1, with one derivative showing a BACE1 IC50 value of 9.01 µM. nih.gov The discovery of acylguanidines, which are structurally related to benzamides, as BACE1 inhibitors further highlights the potential for this chemical space to target the enzyme. researchgate.net

Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. mdpi.com Several benzamide derivatives have shown potent AChE inhibitory activity. nih.gov For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a highly active AChE inhibitor with an IC50 of 0.056 µM. nih.gov Other studies have also identified novel benzamide derivatives as dual inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.gov

Monoamine Oxidase B (MAO-B) Inhibition: A series of 4-tert-butylphenoxyalkoxyamines, which share the 4-tert-butylphenyl scaffold, were designed as dual-target ligands for Parkinson's disease, acting as both histamine (B1213489) H3 receptor antagonists and MAO-B inhibitors. nih.gov The most balanced compound showed potent MAO-B inhibition with an IC50 value of 48 nM. nih.gov

Role of Metal Chelation in Enzyme Inhibition

A fundamental aspect of the inhibitory mechanism of this compound and related hydroxamate-based inhibitors against HDACs is their ability to chelate the active site metal ion. Classical HDACs (Classes I, II, and IV) are metalloenzymes that require a zinc ion (Zn²⁺) as a cofactor for their catalytic activity. nih.govnih.gov

The hydroxamic acid moiety (-CONHOH) present in these inhibitors is a highly effective zinc-binding group. It acts by coordinating to the catalytic Zn²⁺ ion within the enzyme's active site. nih.gov This chelation is typically bidentate, involving both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group, effectively rendering the enzyme inactive. nih.gov This strong metal chelation is a primary reason for the potent, albeit sometimes non-selective, inhibitory activity of hydroxamates against various zinc-dependent HDAC isoforms. nih.gov The design of HDAC inhibitors, therefore, critically involves this zinc-binding group, a linker region, and a "capping" group (like the 4-tert-butylphenyl moiety) that interacts with residues at the rim of the active site to provide potency and selectivity. researchgate.net

Antiproliferative and Apoptosis-Inducing Activities in Neoplastic Cells

Research into the anti-cancer properties of this compound has identified it as a compound of interest. It is classified as an investigative drug in the Therapeutic Target Database.

Detailed studies on the efficacy of this compound across a wide range of specific cancer cell lines, including breast cancer, T-cell lymphoma, and colon cancer, are not extensively detailed in publicly available scientific literature. However, the compound has been noted for its inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) of 715 nM. The specific cell line in which this activity was observed is not specified in the available database entries.

Interactive Data Table: Inhibitory Concentration of this compound

| Compound Name | IC50 (nM) | Target Cell Line |

| This compound | 715 | Not Specified |

The precise mechanisms through which this compound may induce cell growth arrest and programmed cell death (apoptosis) are an area of ongoing investigation. The Therapeutic Target Database indicates a potential link between the compound and an apoptosis-related network associated with altered Notch3 signaling in ovarian cancer. idrblab.net The Notch3 signaling pathway is known to play a role in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in some cancers. However, specific details on how this compound modulates this pathway to induce cell cycle arrest or apoptosis are not available in the reviewed literature.

Based on the available scientific literature, there is no specific information regarding studies on the synergistic therapeutic effects of this compound in combination with other treatments, such as irradiation.

Anti-Parasitic Activity and Potential Therapeutic Applications

The potential of this compound as an anti-parasitic agent has been highlighted in drug discovery databases.

This compound is listed as an investigative compound targeting the Dihydroorotate Dehydrogenase (DHOdehase) of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This enzyme is crucial for the parasite's pyrimidine (B1678525) biosynthesis and is a validated drug target. However, specific efficacy data, such as IC50 values against the K1 strain or other strains of P. falciparum, are not provided in the accessible research data.

There is no information available in the public scientific literature regarding the efficacy of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis.

Efficacy against Trypanosoma Species

Although no studies have directly assessed the trypanocidal activity of this compound, research on other benzamide and related structures has shown promising results against Trypanosoma, the protozoan parasites responsible for diseases such as Chagas disease and African trypanosomiasis.

For instance, a study on N′-benzylidene-4-tert-butylbenzohydrazide derivatives, which share a 4-tert-butylphenyl moiety with the compound of interest, demonstrated their potential as inhibitors of urease, an enzyme crucial for some pathogens. While not a direct measure of trypanocidal activity, the investigation into related biological targets highlights the potential for this chemical scaffold in infectious disease research. nih.gov

Furthermore, research into other structurally distinct compounds has identified potential pathways for targeting Trypanosoma. For example, some nitroimidazole compounds have shown curative effects in mouse models of African trypanosomiasis. medsci.cn While chemically different, these findings encourage the exploration of novel chemical entities, including benzamide derivatives, for their potential to act on similar targets or pathways within the parasite.

Evaluation of Additional Bioactivities for Related Compounds

The benzamide scaffold is a versatile platform that has given rise to a wide array of compounds with diverse biological activities. The following subsections explore the anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects of compounds structurally related to this compound.

Several N-substituted benzamides have demonstrated significant anti-inflammatory properties. Research has shown that compounds like metoclopramide (B1676508) and 3-chloroprocainamide can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in a dose-dependent manner. nih.govsigmaaldrich.com This inhibition is believed to occur through the regulation of the transcription factor NF-κB, a central mediator of the inflammatory response. nih.govsigmaaldrich.com

Another study focused on the synthesis of substituted benzamides related to Parsalmide, a non-steroidal anti-inflammatory drug (NSAID). nih.gov Certain newly synthesized compounds in this family were found to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical targets for many anti-inflammatory drugs. nih.gov

| Related Compound | Mechanism of Action | Observed Effect |

| Metoclopramide | Inhibition of NF-κB and TNF-α production | Dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.govsigmaaldrich.com |

| 3-Chloroprocainamide | Inhibition of NF-κB and TNF-α production | Dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.govsigmaaldrich.com |

| Parsalmide Analogs | Inhibition of COX-1 and COX-2 | In vitro inhibition of COX enzymes and in vivo anti-inflammatory activity in a rat paw edema model. nih.gov |

The antimicrobial potential of benzamide derivatives has been an active area of investigation. A study on difluorobenzamide derivatives revealed their potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. mdpi.com These compounds are thought to exert their effect by targeting FtsZ, a crucial bacterial cell division protein. mdpi.com

Furthermore, a series of N-benzoyl-L-aspartic acid and N-benzoyl-L-glutamic acid derivatives have been synthesized and evaluated for their antimicrobial activity. Some of these compounds displayed notable inhibitory effects against a range of bacteria and fungi.

Another study highlighted the antibacterial activity of ethyl (4-tert-butylcyclohexylidene)acetate and a related bromolactone derivative, which were effective against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov

| Related Compound Class | Target Organism(s) | Observed Efficacy |

| Difluorobenzamide derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antimicrobial activity, with some compounds showing low MIC values. mdpi.com |

| Ethyl (4-tert-butylcyclohexylidene)acetate and related bromolactone | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | The bromolactone derivative showed the strongest bacteriostatic effect against Gram-positive strains and also limited the growth of E. coli. nih.gov |

The antioxidant properties of phenolic compounds, including derivatives of hydroxybenzoic acid, are well-documented. The presence of a hydroxyl group on the benzene (B151609) ring is a key structural feature for radical scavenging activity. Studies on hydroxycinnamic acids, which are structurally related to hydroxybenzamides, have shown that modifications to the aromatic ring and the carboxylic acid function can significantly influence their antioxidant capacity. nih.gov The number and position of hydroxyl groups are particularly important for this activity. nih.gov

Research on N′-benzylidene-4-tert-butylbenzohydrazide derivatives also suggests that this class of compounds possesses antioxidant potential. nih.gov While specific data on the antioxidant capacity of this compound is lacking, the presence of the N-hydroxy group suggests it may have the ability to act as a hydrogen atom donor, a key mechanism for antioxidant action.

Investigations into various natural and synthetic compounds have utilized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (ferric reducing antioxidant power) assay to quantify antioxidant capacity. For example, studies on honey have demonstrated a wide range of antioxidant values, highlighting the diversity of antioxidant potentials among different chemical compositions. researchgate.net

Benzamide derivatives have emerged as promising candidates for the development of neuroprotective agents. A series of benzyloxy benzamide derivatives were discovered to be potent neuroprotective agents in models of ischemic stroke. nih.gov These compounds are believed to work by disrupting the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a pathway implicated in neuronal damage following a stroke. nih.gov

In a different study, novel benzofuran-2-carboxamide (B1298429) derivatives were synthesized and evaluated for their neuroprotective effects against excitotoxicity, a key mechanism of neuronal cell death in various neurological disorders. nih.gov Several of these compounds provided significant protection to cultured rat cortical neurons against NMDA-induced damage. nih.gov

| Related Compound Class | Disease Model/Target | Observed Neuroprotective Effect |

| Benzyloxy benzamide derivatives | Ischemic stroke (in vitro and in vivo models) | Reduced infarct size and neurological deficit score in rats. nih.gov |

| Benzofuran-2-carboxamide derivatives | NMDA-induced excitotoxicity in primary cultured rat cortical neurons | Significant protection against neuronal cell damage. nih.gov |

Structure Activity Relationship Sar and Computational Chemistry Studies

Delineation of Structure-Activity Relationships for 4-tert-butyl-N-hydroxybenzamide Derivatives

The bioactivity of this class of compounds is significantly influenced by three key structural features: the hydroxamic acid moiety, the tert-butyl group, and the substitution pattern on the aromatic ring.

The hydroxamic acid group (-C(O)NHOH) is a critical pharmacophore in a wide range of biologically active compounds, including this compound. taylorandfrancis.com Its significance stems from its ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which are essential cofactors for many enzymes. nih.gov This chelating property is central to the mechanism of action of many hydroxamic acid-based drugs, such as HDAC inhibitors, where the hydroxamic acid coordinates with the zinc ion in the enzyme's active site, leading to inhibition. nih.gov

The biological activities of hydroxamic acids are diverse and well-documented. They have been investigated for their potential as anticancer, antimalarial, and antituberculosis agents. nih.gov Furthermore, their ability to inhibit metalloenzymes has led to their exploration for treating cardiovascular diseases. nih.govnih.gov In the context of this compound derivatives, the hydroxamic acid moiety is indispensable for their bioactivity, and modifications to this group can dramatically alter their potency and selectivity.

The tert-butyl group, a bulky and lipophilic substituent, plays a multifaceted role in modulating the pharmacological profile of this compound. Its primary function is to provide steric bulk, which can influence the compound's binding affinity and selectivity for its target protein. chemrxiv.org This steric hindrance can prevent the molecule from binding to off-target enzymes, thereby reducing potential side effects.

The tert-butyl group is a common feature in many pharmacologically active molecules due to its ability to enhance metabolic stability. chemrxiv.org By shielding adjacent functional groups from metabolic enzymes, it can increase the compound's half-life in the body. Furthermore, the lipophilicity of the tert-butyl group can improve the compound's ability to cross cell membranes, a crucial factor for reaching intracellular targets. chemrxiv.org Studies on related compounds have shown that even minor changes to the tert-butyl group, such as replacing it with smaller alkyl groups like methyl or with a trifluoromethyl group, can lead to a significant decrease in activity. mdpi.com

The strategic placement of tert-butyl groups on a molecule can also confer antioxidant properties by protecting hydroxyl groups and enhancing the molecule's ability to scavenge free radicals.

The nature and position of substituents on the aromatic ring of this compound have a profound impact on its electronic properties and, consequently, its biological activity. unizin.orglumenlearning.com Substituents can be broadly classified as either electron-donating or electron-withdrawing, and their effects are transmitted through a combination of inductive and resonance effects. youtube.com

Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), increase the electron density of the aromatic ring, making it more nucleophilic. lumenlearning.com In some cases, this can enhance the binding affinity of the molecule to its target. For example, in a series of N'-benzylidene-4-tert-butylbenzohydrazide derivatives, it was found that electron-donating groups on the phenyl ring generally led to better urease inhibition. nih.gov Conversely, electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN), decrease the electron density of the ring, making it more electrophilic. unizin.orglibretexts.org The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial arrangement of the molecule and its ability to fit into the binding pocket of a target protein. unizin.orglibretexts.org

The following table summarizes the effects of different substituents on the reactivity of the benzene (B151609) ring:

| Substituent | Effect on Reactivity | Directing Effect |

| -OH | Activating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -CN | Deactivating | Meta |

This table is a general representation of substituent effects and the specific impact can vary depending on the reaction and the rest of the molecule. unizin.orglibretexts.org

Application of Computational Chemistry for Mechanistic Insights and Design

Computational chemistry provides a powerful lens through which to examine the molecular interactions of this compound and its derivatives at an atomic level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable for understanding their mechanism of action and for the rational design of new, more effective compounds.

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of molecules with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are most important for activity. nih.gov

These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional structure of the molecules and their interaction fields. While specific QSAR studies on this compound are not detailed in the provided context, the principles of QSAR are widely applied in medicinal chemistry to guide the optimization of lead compounds. For instance, in a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, SAR and computational approaches were used to develop potent and selective inhibitors. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This technique allows researchers to visualize the binding mode of a compound and to identify the key amino acid residues involved in the interaction.

For derivatives of this compound, molecular docking studies can provide crucial insights into how the molecule fits into the active site of its target enzyme. For example, a docking study of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide with DNA gyrase revealed a binding affinity of -6.6 kcal/mol, suggesting a favorable interaction. growingscience.com Such studies can elucidate the role of the hydroxamic acid moiety in coordinating with metal ions and the importance of the tert-butyl group in occupying specific hydrophobic pockets within the binding site. growingscience.comrasayanjournal.co.in The analysis of ligand-protein interactions, such as hydrogen bonds and hydrophobic contacts, helps to explain the observed SAR and provides a rational basis for designing new derivatives with improved binding affinity and selectivity. researchgate.netrasayanjournal.co.in

Quantum Chemical Analyses for Electronic Structure and Reactivity (e.g., Frontier Molecular Orbitals, Energy Gap)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of a molecule. These methods provide insights into the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. wikipedia.org

The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower stability. researchgate.net Conversely, a large HOMO-LUMO gap signifies high stability. researchgate.net

While specific DFT calculations for this compound are not publicly available, data from closely related molecules provide valuable insights. For instance, computational studies on 4-(tert-butyl)-4-nitro-1,1-biphenyl, which also contains the tert-butyl group, revealed a HOMO-LUMO energy gap of 3.97 eV, indicating a molecule that is soft and highly reactive. dntb.gov.uaeurjchem.com Another study on a complex N-(3,5-di-tert-butyl-2-hydroxyphenyl) derivative calculated a HOMO energy of -9.584 eV and a LUMO energy of 0.363 eV using the PM6 method. bsu.by

These examples from analogous structures highlight the methodologies used to predict electronic behavior and reactivity. The presence of the electron-donating tert-butyl group and the electron-withdrawing N-hydroxybenzamide moiety in the target compound likely results in a complex electronic profile that influences its reactivity.

Table 1: Frontier Orbital Energies and Energy Gap for a Related Compound

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | DFT | Not Specified | Not Specified | 3.97 | dntb.gov.uaeurjchem.com |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | PM6 | -9.584 | 0.363 | 9.947 | bsu.by |

Advanced Computational Methods for Reactive Site Analysis (e.g., Molecular Electrostatic Potential, Dual Descriptor)

To further understand the reactive behavior of this compound, advanced computational methods can be employed to map out the specific sites within the molecule that are prone to attack.

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) analysis is a valuable method for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net An MEP map visually represents the electrostatic potential on the electron density surface. Different colors denote different potential values:

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxylamine (B1172632) groups, highlighting them as key sites for interaction with electrophiles or for hydrogen bonding. researchgate.netchemrxiv.org Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its susceptibility to nucleophilic attack.

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

| Color | Electrostatic Potential | Significance | Type of Interaction Favored |

|---|---|---|---|

| Red | Negative | Electron-rich region | Electrophilic Attack |

| Blue | Positive | Electron-poor region | Nucleophilic Attack |

| Green | Neutral | Van der Waals interaction region | Non-polar interactions |

Dual Descriptor

The dual descriptor is a more advanced concept within conceptual DFT that helps to precisely identify sites for nucleophilic and electrophilic attacks. It is derived from the Fukui function, which describes the change in electron density at a given point when the total number of electrons in the system changes. wu.ac.th

The dual descriptor, Δf(r), can be summarized as follows:

This method provides a more nuanced view than MEP by distinguishing between sites that prefer to donate versus accept electrons upon reaction. While specific dual descriptor calculations for this compound are not available, analysis of similar structures shows that such calculations are instrumental in pinpointing the reactivity of individual atoms within a molecule, thus guiding the understanding of its chemical behavior. wu.ac.th

Molecular Mechanisms of Action and Target Engagement of 4 Tert Butyl N Hydroxybenzamide

Elucidation of Enzyme Inhibition Mechanisms

The primary mechanism by which 4-tert-butyl-N-hydroxybenzamide is predicted to exert its biological effects is through the inhibition of metalloenzymes, particularly HDACs. This inhibition is centered around the chelation of the zinc ion within the enzyme's active site.

Zinc Chelation and Coordination within Active Sites (e.g., HDACs)

Histone deacetylases are a class of zinc-dependent metalloproteases that play a crucial role in regulating gene expression. The catalytic activity of these enzymes relies on a Zn(2+) ion located at the bottom of a tubular active site pocket. The hydroxamic acid moiety (-CONHOH) of compounds like this compound is a key pharmacophore that acts as a potent zinc-binding group (ZBG).

The inhibitory mechanism involves the coordination of the zinc ion by the hydroxamic acid. Typically, the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group chelate the Zn(2+) ion in a bidentate fashion. This strong interaction occupies the active site and prevents the natural substrate, an acetylated lysine (B10760008) residue, from binding, thereby inhibiting the deacetylation reaction. The 4-tert-butylphenyl group of the molecule serves as a "capping group," which can interact with residues at the rim of the active site, contributing to the inhibitor's affinity and potential isoform selectivity.

While direct crystallographic data for this compound complexed with an HDAC is not available, studies on related N-hydroxybenzamide-based inhibitors have elucidated these interactions. For instance, research on a series of novel N-hydroxybenzamide HDAC inhibitors demonstrated that their inhibitory activity is directly linked to this zinc-binding mechanism. nih.gov The nature of the capping group is also critical for discriminating between different HDAC isoforms. nih.gov

Table 1: Inferred Interactions of this compound with the HDAC Active Site

| Interacting Moiety of Inhibitor | Target Residue/Component in HDAC Active Site | Type of Interaction |

| Hydroxamic Acid (-CONHOH) | Zn(2+) ion | Bidentate chelation |

| Hydroxamic Acid (-CONHOH) | Histidine and Tyrosine residues | Hydrogen bonding |

| 4-tert-butylphenyl Group | Hydrophobic residues at the active site rim | Van der Waals forces |

Cellular and Molecular Pathway Perturbations

By inhibiting HDACs, this compound can induce significant changes in cellular processes, primarily through the modulation of gene expression and the disruption of key signaling pathways.

Regulation of Gene Expression through Epigenetic Modification

HDACs are central to epigenetic regulation. They remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression. By inhibiting HDACs, this compound would prevent the removal of these acetyl groups, leading to a state of histone hyperacetylation.

This hyperacetylation results in a more relaxed chromatin structure (euchromatin), making the DNA more accessible to transcription factors. Consequently, the expression of previously silenced or downregulated genes can be reactivated. This includes tumor suppressor genes, cell cycle inhibitors (like p21), and pro-apoptotic proteins, which can collectively contribute to anti-cancer effects. While direct studies on this compound's effect on global gene expression are not available, this is a well-documented consequence of HDAC inhibition by other hydroxamic acids.

Disruption of Specific Cell Signaling Pathways

The influence of HDAC inhibitors extends beyond histone proteins. Many non-histone proteins, including transcription factors and signaling molecules, are also substrates for HDACs. By preventing the deacetylation of these proteins, this compound could disrupt various cell signaling pathways critical for cell growth, proliferation, and survival.

For example, the acetylation status of proteins like p53 and NF-κB can be modulated by HDACs. Inhibition of HDACs can lead to the acetylation and activation of p53, promoting cell cycle arrest and apoptosis. Conversely, it can interfere with the activity of pro-survival pathways like the PI3K/Akt and NF-κB signaling cascades. Studies on related compounds have shown that HDAC inhibitors can modulate the expression of genes regulated by these pathways.

Protein Interaction Networks and Target Deconvolution

The primary targets of this compound are presumed to be the zinc-dependent histone deacetylases. However, a complete understanding of its biological effects requires the identification of its broader protein interaction network. Target deconvolution methods, which aim to identify the specific binding partners of a small molecule, would be necessary to fully elucidate the on-target and potential off-target effects of this compound.

Given that the hydroxamic acid moiety is a strong zinc chelator, it is plausible that this compound could interact with other zinc-containing metalloenzymes. However, the specificity is often conferred by the linker and capping group of the inhibitor. Without specific experimental data from techniques like affinity purification-mass spectrometry or cellular thermal shift assays for this compound, its complete protein interaction network remains theoretical. The development of more selective HDAC inhibitors is an active area of research to minimize off-target effects. nih.gov

Table 2: Investigated Activities of Structurally Related N-Hydroxybenzamide HDAC Inhibitors

| Compound Class | Investigated Effect | Outcome | Reference |

| Novel N-hydroxybenzamide derivatives | Inhibitory activity against HDACs and HCT116 tumor cells | Satisfactory inhibitory activity (IC50 = 1-17 μM) | nih.gov |

| N-hydroxybenzamide-based inhibitors with branched capping groups | Selectivity for HDAC isoforms | Capping group nature is critical for discrimination between class I and class II HDACs | nih.gov |

Conclusion and Future Research Directions

Summary of Key Findings on 4-tert-butyl-N-hydroxybenzamide

Direct experimental data on this compound is limited. However, the foundational N-hydroxybenzamide scaffold is a well-recognized pharmacophore, known for its metal-chelating properties, particularly its ability to inhibit metalloenzymes. This class of compounds has been investigated for various therapeutic effects, including as histone deacetylase (HDAC) inhibitors for cancer therapy and as antimicrobial agents. The presence of the tert-butyl group at the para-position of the benzene (B151609) ring is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can in turn improve a compound's pharmacokinetic profile.

A structurally related but more complex molecule, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been investigated for its potential in Alzheimer's disease models. This compound demonstrated inhibitory activity against both β-secretase and acetylcholinesterase, key enzymes in the pathology of Alzheimer's disease. nih.gov While not a direct study of this compound, this research highlights the potential of the substituted benzamide (B126) framework in neurodegenerative disorders.

Opportunities for Further Chemical Optimization and Lead Development

The structure of this compound offers multiple avenues for chemical optimization to enhance its potential as a lead compound for drug discovery. The process of lead optimization involves systematically modifying a chemical structure to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com

Table 1: Potential Chemical Modifications of this compound

| Modification Site | Potential Modifications | Rationale |

| N-hydroxyamide group | - Esterification of the hydroxyl group- Alkylation of the nitrogen atom | To create prodrugs with improved cell permeability or to modulate the metal-chelating properties. |

| Benzene Ring | - Introduction of additional substituents (e.g., halogens, methoxy (B1213986) groups)- Altering the position of the tert-butyl group | To fine-tune electronic properties, improve binding affinity to target proteins, and alter metabolic stability. |

| tert-Butyl Group | - Replacement with other alkyl groups (e.g., isopropyl, cyclohexyl)- Introduction of polar functional groups | To modulate lipophilicity and explore structure-activity relationships (SAR). |

Structural simplification is another effective strategy in lead optimization, which can improve synthetic accessibility and pharmacokinetic profiles by removing unnecessary chemical complexity. scienceopen.com Systematic exploration of these modifications, guided by computational modeling and in vitro screening, could lead to the identification of derivatives with superior therapeutic potential.

Translational Research Prospects and Clinical Relevance

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound and its derivatives, the most promising translational prospects lie in the areas where N-hydroxybenzamides have already shown promise.

Given the known role of N-hydroxybenzamides as HDAC inhibitors, a key area for translational research would be in oncology. Further studies could involve testing optimized derivatives against various cancer cell lines and in preclinical animal models of different cancers. The development of N-substituted benzamide derivatives as antitumor agents is an active area of research. researchgate.net

The antimicrobial potential of N-pyrazinylhydroxybenzamides suggests another avenue for translational research. tandfonline.com Investigating the activity of this compound derivatives against a panel of pathogenic bacteria and fungi could lead to the development of new anti-infective agents.

Unexplored Therapeutic Areas and Mechanistic Questions

Beyond the established fields of oncology and infectious diseases, there are several unexplored therapeutic areas where this compound and its analogs could be investigated. The study on a related compound in an Alzheimer's disease model opens up the possibility of exploring its potential in neurodegenerative disorders. nih.gov The antioxidant properties often associated with phenolic compounds, a feature of the hydroxybenzamide moiety, could also be explored in conditions related to oxidative stress. nih.gov

Several mechanistic questions remain to be answered:

Primary Molecular Target(s): What are the specific cellular targets of this compound? Is it a selective inhibitor of a particular enzyme, or does it have multiple targets?

Mechanism of Action: How does it exert its biological effects at a molecular level? Does it function primarily through metal chelation, or are other mechanisms involved?

Structure-Activity Relationship (SAR): How do modifications to the chemical structure affect its biological activity? A detailed SAR study would be crucial for rational drug design. patsnap.com

Pharmacokinetics and Metabolism: How is the compound absorbed, distributed, metabolized, and excreted in the body? Understanding its ADME properties is essential for its development as a drug.

Answering these questions will require a concerted effort involving medicinal chemistry, molecular biology, and pharmacology. The "Illuminating the Druggable Genome" initiative highlights the vast number of human proteins with unknown functions, presenting a landscape of unexplored therapeutic opportunities for novel compounds like this compound. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.